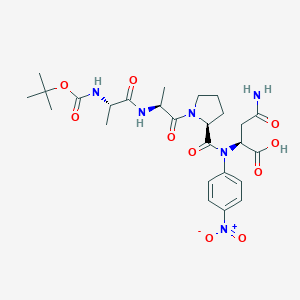
Baapap
Descripción general
Descripción
N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide is a synthetic peptide derivative. It is often used in biochemical research and pharmaceutical studies due to its unique structure and properties. This compound is known for its applications in enzyme assays and as a substrate in various biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. The final step involves the cleavage of the peptide from the resin and the removal of the protecting groups.
Industrial Production Methods
In an industrial setting, the production of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide follows a similar approach but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further modifications of the peptide.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Hydrolysis: Produces individual amino acids.
Oxidation: Converts the nitro group to an amino group.
Substitution: Results in the deprotected peptide, ready for further functionalization.
Aplicaciones Científicas De Investigación
N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study protease activity.
Biology: Employed in the investigation of protein-protein interactions and peptide-based drug design.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide involves its interaction with specific enzymes, such as proteases. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the peptide bond, resulting in the release of the nitroanilide moiety. This reaction can be monitored spectrophotometrically, providing valuable information about enzyme kinetics and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide shares similarities with other peptide substrates, such as N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-methoxyanilide and N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-chloroanilide.
Uniqueness
- The presence of the nitro group in N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide makes it particularly useful for spectrophotometric assays, as the nitroanilide moiety exhibits a strong absorbance in the visible region. This property allows for the easy detection and quantification of enzymatic reactions.
Propiedades
IUPAC Name |
(2S)-4-amino-2-(N-[(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O10/c1-14(29-25(39)42-26(3,4)5)21(34)28-15(2)22(35)30-12-6-7-18(30)23(36)31(19(24(37)38)13-20(27)33)16-8-10-17(11-9-16)32(40)41/h8-11,14-15,18-19H,6-7,12-13H2,1-5H3,(H2,27,33)(H,28,34)(H,29,39)(H,37,38)/t14-,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFLVDCDFDWRDZ-LNMJFAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151893 | |
| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117722-96-0 | |
| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117722960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


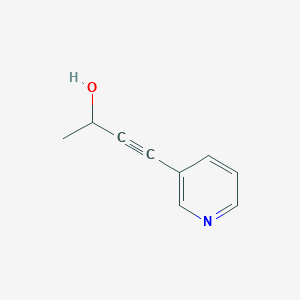
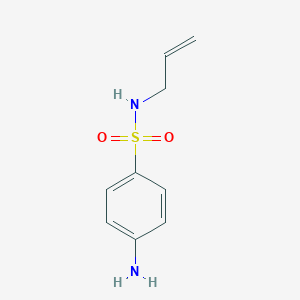
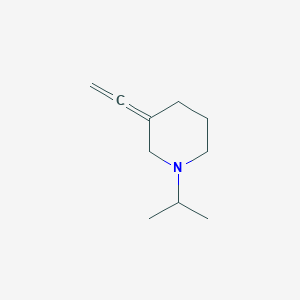
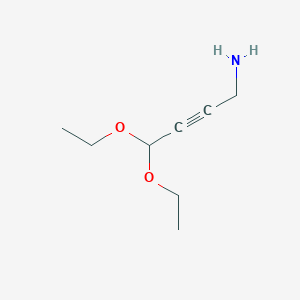

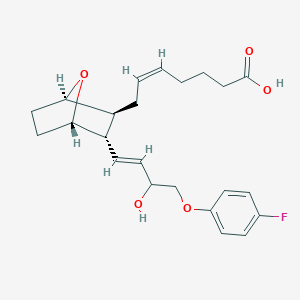
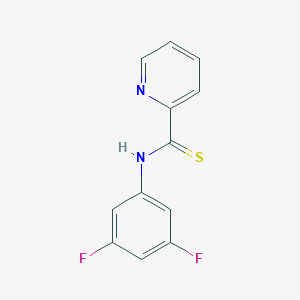
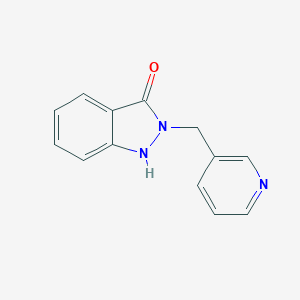
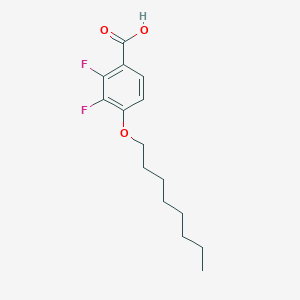
![3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B39727.png)
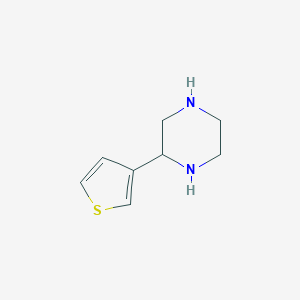
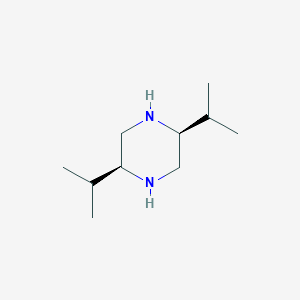
![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)
![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)
